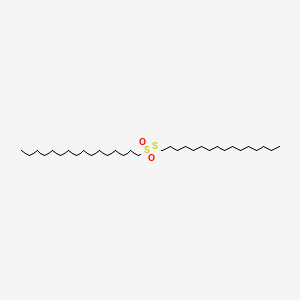
S-Hexadecyl hexadecanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Hexadecyl hexadecanethiosulfonate is a chemical compound with the molecular formula C32H66O2S2. It is a member of the sulfonate esters family, characterized by the presence of a sulfonate group attached to a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Hexadecyl hexadecanethiosulfonate typically involves the reaction of hexadecanethiol with hexadecanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the thiol group of hexadecanethiol attacks the sulfonyl chloride, resulting in the formation of the thiosulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
S-Hexadecyl hexadecanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the thiosulfonate group to thiol or sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
S-Hexadecyl hexadecanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of S-Hexadecyl hexadecanethiosulfonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic alkyl chains with the oil phase and its hydrophilic sulfonate groups with the water phase. This property makes it effective in emulsifying and stabilizing mixtures.
Comparison with Similar Compounds
Similar Compounds
Hexadecanethiol: A thiol compound with similar alkyl chain length but lacks the sulfonate group.
Hexadecylbenzene sulfonate: Contains a benzene ring in addition to the sulfonate group, offering different surfactant properties.
Hexadecyl o-xylene sulfonate: Similar structure but with an o-xylene ring, affecting its surface activity.
Uniqueness
S-Hexadecyl hexadecanethiosulfonate is unique due to its combination of a long alkyl chain and a thiosulfonate group, providing distinct surfactant properties that are useful in various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in research and industrial settings.
Properties
CAS No. |
7559-44-6 |
|---|---|
Molecular Formula |
C32H66O2S2 |
Molecular Weight |
547.0 g/mol |
IUPAC Name |
1-hexadecylsulfonylsulfanylhexadecane |
InChI |
InChI=1S/C32H66O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-36(33,34)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
GIYYIWBIWXYPIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSS(=O)(=O)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















